Lycomarasmine

Catalog No.
S534136
CAS No.
7611-43-0
M.F
C9H15N3O7
M. Wt
277.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycomarasmine

CAS Number

7611-43-0

Product Name

Lycomarasmine

IUPAC Name

2-[[2-[(2-amino-2-oxoethyl)amino]-2-carboxyethyl]amino]butanedioic acid

Molecular Formula

C9H15N3O7

Molecular Weight

277.23 g/mol

InChI

InChI=1S/C9H15N3O7/c10-6(13)3-12-5(9(18)19)2-11-4(8(16)17)1-7(14)15/h4-5,11-12H,1-3H2,(H2,10,13)(H,14,15)(H,16,17)(H,18,19)

InChI Key

YRSDOJQPYZOCMY-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Lycomarasmine

Canonical SMILES

C(C(C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)NCC(C(=O)O)NCC(=O)N)C(=O)O

Description

The exact mass of the compound Lycomarasmine is 277.091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lycomarasmine is a complex organic compound with the molecular formula C9H15N3O7C_9H_{15}N_3O_7 and a CAS Registry Number of 7611-43-0. It belongs to the class of aminopolycarboxylic acids and is characterized by its multiple carboxyl groups, which contribute to its unique chemical properties and biological activities. This compound has been studied for its potential applications in various fields, particularly in biochemistry and pharmaceuticals, due to its ability to chelate metal ions and inhibit certain enzymatic activities.

, including:

  • Oxidation: Lycomarasmine can undergo oxidation reactions, potentially forming more reactive species.
  • Reduction: This compound can also be reduced, leading to the formation of different derivatives.
  • Substitution Reactions: The presence of multiple functional groups allows for substitution reactions, where atoms or groups are replaced by other atoms or groups.

These reactions are essential for understanding its reactivity and potential modifications for various applications .

Lycomarasmine exhibits notable biological activities, particularly as a metal chelator. It has been shown to interact with various metal ions, which can influence enzymatic processes in biological systems. Its ability to inhibit metallo-β-lactamases makes it a candidate for overcoming antibiotic resistance, particularly in pathogenic bacteria . Additionally, studies suggest that it may possess antioxidant properties, contributing to its potential therapeutic effects.

The synthesis of Lycomarasmine can be achieved through several methods:

  • Natural Biosynthesis: It is produced by certain fungi, such as Aspergillus species. The biosynthetic pathway involves complex enzymatic reactions that convert simple precursors into the final compound .
  • Chemoenzymatic Synthesis: Recent advancements have allowed for the development of chemoenzymatic methods that combine chemical synthesis with enzymatic transformations to produce Lycomarasmine efficiently. This method is environmentally friendly and offers high specificity .
  • Total Synthesis: Researchers have also explored total synthesis routes that involve multiple synthetic steps to construct the compound from simpler organic molecules .

Lycomarasmine has several potential applications:

  • Pharmaceuticals: Due to its ability to inhibit metallo-β-lactamases, it could be developed as an adjuvant in antibiotic therapies.
  • Agriculture: Its metal-chelating properties may be useful in developing fertilizers or treatments that enhance nutrient availability in plants.
  • Research: Lycomarasmine serves as a valuable tool in biochemical research for studying metal ion interactions and enzyme inhibition mechanisms .

Interaction studies involving Lycomarasmine primarily focus on its chelation properties and its effects on various enzymes. Research indicates that it can effectively bind to metal ions such as zinc and copper, which are crucial for the activity of many enzymes. This binding can inhibit enzymatic activity, making it a subject of interest in studies aimed at combating antibiotic resistance and understanding metabolic pathways .

Lycomarasmine shares structural similarities with other aminopolycarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Aspergillomarasmine AC9H12N4O7Known for inhibiting metallo-β-lactamases
Ethylenediamine-N,N'-disuccinic acidC6H10N2O6Strong zinc binder; used in chelation therapy
N,N'-bis(2-hydroxyethyl)ethylenediamineC6H16N2O4Used in various industrial applications

Uniqueness of Lycomarasmine:
Lycomarasmine is unique due to its specific structure that allows it to effectively chelate multiple metal ions while exhibiting significant biological activity against resistant bacterial strains. Its distinct combination of amino and carboxylic acid functionalities differentiates it from other similar compounds, enhancing its potential utility in both therapeutic and agricultural contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-7.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

277.09099983 g/mol

Monoisotopic Mass

277.09099983 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2GPV4O05ZY

Wikipedia

Lycomarasmine

Dates

Modify: 2024-02-18
1: DIMOND AE, WAGGONER PE. The biological activity of mixtures of lycomarasmin and glutamic acid, glutamine glutathione, or cysteine. Science. 1953 Jan 9;117(3028):42-3. PubMed PMID: 13028278.
2: WOOLLEY DW. Studies on the structure of lycomarasmin. J Biol Chem. 1948 Dec;176(3):1291-8. PubMed PMID: 18100416.
3: WOOLLEY DW. Synthesis and determination of lycomarasmin activity of some derivatives of aspartic acid. J Biol Chem. 1948 Dec;176(3):1299-1308. PubMed PMID: 18098579.

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